molecular formula C23H14N2O4S B2879374 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-oxo-4H-chromene-3-carboxamide CAS No. 477554-31-7

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-oxo-4H-chromene-3-carboxamide

Cat. No. B2879374
CAS RN: 477554-31-7
M. Wt: 414.44
InChI Key: ATRITJXBOJJMCV-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound that has been widely studied due to its diverse biological activities . It is often used as a core structure in the synthesis of various bioactive compounds .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various methods. For instance, one study described the synthesis of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl (2-morpholino) ethylamino] benzamides derivatives . The process involved coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques such as IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For example, they can be acetylated in the presence of a base, followed by nucleophilic substitution .

Scientific Research Applications

Anti-Tubercular Compounds

Benzothiazole-based compounds, including the one , have been synthesized and studied for their anti-tubercular properties. These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs . The synthesis of these derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Urease Inhibitors

Compounds with a benzothiazole scaffold have been proposed as urease inhibitors, which are considered interesting new targets for anti-ulcer drugs and for the treatment of infections caused by urease producing bacteria .

Antioxidant

Thiazole derivatives have been found to act as antioxidants. They help the body to release energy from carbohydrates during metabolism .

Analgesic

Thiazole derivatives have been found to have analgesic properties, providing relief from pain .

Anti-Inflammatory

Thiazole derivatives have been found to have anti-inflammatory properties, reducing inflammation in the body .

Antimicrobial

Thiazole derivatives have been found to have antimicrobial properties, inhibiting the growth of microorganisms .

Antifungal

Thiazole derivatives have been found to have antifungal properties, inhibiting the growth of fungi .

Anticonvulsant

Thiazole derivatives have been evaluated quantitatively for their anticonvulsant activity. Some compounds showed great effect, with ED 50 values of 46.1 and 64.3 mg kg −1, and protective index (PI) of 6.34 and 4.11, respectively, which were higher than those of phenobarbital and valproate .

Mechanism of Action

Target of Action

Similar benzothiazole derivatives have been reported to inhibit cox-1 and cox-2 enzymes , which play a crucial role in inflammation and pain signaling.

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, given its potential inhibition of COX-1 and COX-2 enzymes . These enzymes are responsible for the conversion of arachidonic acid to prostaglandins. By inhibiting these enzymes, the compound may reduce the production of prostaglandins, thereby alleviating inflammation and pain.

Pharmacokinetics

Benzothiazole derivatives are generally well-absorbed and exhibit good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action would likely involve a reduction in the levels of prostaglandins due to the inhibition of COX-1 and COX-2 . This could result in decreased inflammation and pain signaling at the cellular level.

Future Directions

Benzothiazole and its derivatives continue to be an area of interest in medicinal chemistry due to their diverse biological activities. Future research may focus on the development of new synthetic methods and the exploration of their biological activities .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-oxo-4H-chromene-3-carboxamide involves the condensation of 3-(benzo[d]thiazol-2-yl)-4-hydroxybenzaldehyde with 4-hydroxycoumarin in the presence of ammonium acetate to form the corresponding chromene derivative. This intermediate is then reacted with 4-aminobenzamide in the presence of acetic anhydride to yield the final product.", "Starting Materials": [ "3-(benzo[d]thiazol-2-yl)-4-hydroxybenzaldehyde", "4-hydroxycoumarin", "ammonium acetate", "4-aminobenzamide", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 3-(benzo[d]thiazol-2-yl)-4-hydroxybenzaldehyde with 4-hydroxycoumarin in the presence of ammonium acetate to form the corresponding chromene derivative.", "Step 2: Reaction of the chromene intermediate with 4-aminobenzamide in the presence of acetic anhydride to yield the final product, N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-oxo-4H-chromene-3-carboxamide." ] }

CAS RN

477554-31-7

Product Name

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-oxo-4H-chromene-3-carboxamide

Molecular Formula

C23H14N2O4S

Molecular Weight

414.44

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-oxochromene-3-carboxamide

InChI

InChI=1S/C23H14N2O4S/c26-18-10-9-13(11-15(18)23-25-17-6-2-4-8-20(17)30-23)24-22(28)16-12-29-19-7-3-1-5-14(19)21(16)27/h1-12,26H,(H,24,28)

InChI Key

ATRITJXBOJJMCV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4

solubility

not available

Origin of Product

United States

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